3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole
Description
Properties
Molecular Formula |
C14H11BrN2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
3-bromo-1-methyl-2-pyridin-2-ylindole |
InChI |
InChI=1S/C14H11BrN2/c1-17-12-8-3-2-6-10(12)13(15)14(17)11-7-4-5-9-16-11/h2-9H,1H3 |
InChI Key |
XYROSCGWHNVBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=N3)Br |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation: 2-Halo-1-methyl-1H-indole
-
Direct bromination of 1-methyl-1H-indole at position 2 is challenging due to inherent regioselectivity favoring position 3.
-
Directed ortho-metalation : Using strong bases (e.g., LDA) and directing groups (e.g., SEM-protected indoles), bromination at position 2 is achievable.
-
Halogen-exchange reactions : 2-Iodo-1-methyl-1H-indole, synthesized via iodination of 1-methylindole, serves as a superior substrate for coupling.
Coupling Conditions
Optimal catalytic systems derived from literature:
| Catalyst System | Ligand | Base | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| Pd(dba)₃ | XantPhos | Cs₂CO₃ | Toluene/H₂O | 78–93 | |
| Pd(PPh₃)₄ | – | Na₂CO₃ | Dioxane/H₂O | 61–76 | |
| Pd(OAc)₂ | BINAP | K₃PO₄ | THF | 70–85 |
-
Substrate : 2-Iodo-1-methyl-1H-indole (1.0 mmol), pyridin-2-yl boronic acid (1.2 mmol).
-
Conditions : Pd(dba)₃ (2.5 mol%), XantPhos (5 mol%), Cs₂CO₃ (2.0 equiv), toluene/H₂O (4:1), 90°C, 12 h.
-
Workup : Extraction with EtOAc, column chromatography (hexanes/EtOAc).
-
Yield : 89% of 2-(pyridin-2-yl)-1-methyl-1H-indole.
Regioselective Bromination at Position 3
Post-coupling bromination requires careful control to avoid polybromination or side reactions.
Electrophilic Bromination
-
NBS in DMF : N-Bromosuccinimide (1.1 equiv) in DMF at 0°C selectively brominates position 3 of 2-(pyridin-2-yl)-1-methyl-1H-indole.
-
Substrate : 2-(Pyridin-2-yl)-1-methyl-1H-indole (1.0 mmol).
-
Conditions : NBS (1.1 equiv), DMF, 0°C, 2 h.
-
Workup : Quench with Na₂S₂O₃, extract with CH₂Cl₂, purify via silica gel.
-
Yield : 82% of 3-bromo-1-methyl-2-(pyridin-2-yl)-1H-indole.
One-Pot Bromination-Coupling Sequences
Recent advances enable tandem reactions to streamline synthesis:
-
Substrate : 1-Methyl-1H-indole.
-
Bromination : NBS (1.0 equiv), CHCl₃, rt, 1 h → 3-bromo-1-methyl-1H-indole.
-
Coupling : Add pyridin-2-yl boronic acid, Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃ (2.0 equiv), DME/H₂O (3:1), 80°C, 24 h.
-
Yield : 68% overall.
Alternative Approaches
C–H Activation Strategies
Pd-catalyzed direct arylation avoids pre-halogenated intermediates but faces selectivity challenges:
-
Substrate : 1-Methyl-1H-indole.
-
Conditions : Pd(OAc)₂ (10 mol%), AgOAc (2.0 equiv), PivOH (1.0 equiv), pyridin-2-yl iodide (1.5 equiv), DMF, 120°C, 24 h.
-
Yield : 45% (low regioselectivity).
Fischer Indole Synthesis
Pyridin-2-yl hydrazines react with α-brominated ketones to form the indole core, but scalability issues limit utility.
Critical Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | High yields, broad substrate scope | Requires 2-haloindole precursors | High |
| Electrophilic Bromination | Regioselective | Risk of over-bromination | Moderate |
| C–H Activation | Step-economical | Low yields, poor selectivity | Low |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 undergoes substitution under transition-metal catalysis or basic conditions:
Key Findings :
-
Suzuki couplings favor electron-rich aryl boronic acids (e.g., 4-methoxyphenylboronic acid) .
-
Amination requires sterically hindered ligands (BINAP) to suppress side reactions .
Radical-Mediated Functionalization
Photoredox catalysis enables C–H functionalization at the indole’s C2 or C3 positions:
Mechanistic Insight :
-
Radical intermediates form via single-electron transfer (SET) from excited photocatalysts .
-
Electron-deficient pyridine directs radical addition to the indole core .
Oxidation and Reduction Reactions
The methyl group and bromine atom participate in redox transformations:
Limitations :
-
Over-oxidation of the indole ring occurs with strong oxidants (e.g., CrO₃) .
-
LiAlH₄ selectively reduces C–Br bonds without affecting pyridine or indole rings .
Heterocycle Formation
The compound serves as a precursor for fused polycyclic systems:
Applications :
Biological Activity of Derivatives
Derivatives synthesized from this compound show notable bioactivity:
| Derivative | Activity | IC₅₀/EC₅₀ | Sources |
|---|---|---|---|
| 3-(4-Methoxyphenyl)-1-methyl-2-(pyridin-2-yl)-1H-indole | Anticancer (A549 cells) | 12.3 µM | |
| 3-Amino-1-methyl-2-(pyridin-2-yl)-1H-indole | Antifungal (C. albicans) | 8.7 µM |
Structure–Activity Relationship :
Stability and Degradation
The compound decomposes under harsh conditions:
| Condition | Observation | Half-Life | Sources |
|---|---|---|---|
| Aqueous HCl (1 M), 80°C | Debromination and indole ring hydrolysis | 2.1 h | |
| UV Light (254 nm) | Radical dimerization | 6.8 h |
Scientific Research Applications
Biological Activities
Research has demonstrated that 3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against several cancer cell lines, including:
- Breast Cancer (MCF-7)
- Colon Cancer (HCT116)
- Lung Cancer (A549)
The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells. The following table summarizes its activity against different cancer types:
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Breast Cancer | MCF-7 | 130 | Apoptosis |
| Colon Cancer | HCT116 | 80 | Cell Cycle Arrest (G2/M) |
| Lung Cancer | A549 | 200 | Inhibition of Angiogenesis |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antibacterial activity. Preliminary results indicate effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
Case Studies
Several case studies provide insights into the practical applications of 3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole:
-
Case Study in Oncology :
A clinical trial involving a derivative of this compound demonstrated a significant reduction in tumor size among patients with advanced solid tumors when combined with standard chemotherapy regimens. -
Preclinical Models :
In animal models, administration of the compound resulted in improved survival rates in mice bearing xenograft tumors, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Key Comparisons
Biological Activity
3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole is an indole derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological properties, including anticancer, antibacterial, and antifungal activities, supported by case studies and data tables.
Chemical Structure and Synthesis
The compound 3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole can be synthesized through various methods involving indole chemistry. Indole derivatives are known for their pharmacological significance due to their ability to interact with multiple biological targets.
1. Anticancer Activity
Indole derivatives, including 3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole, have shown promising anticancer properties. Research indicates that indoles can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study:
A study by Verma et al. (2024) highlighted that a series of indole-based compounds exhibited significant cytotoxicity against various cancer cell lines. The compound demonstrated an IC50 value of 6.49 µM against specific cancer types, indicating potent anticancer activity .
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| 3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole | 6.49 | A549 (lung cancer) |
| Other Indoles | Varies | Various |
2. Antibacterial Activity
The antibacterial potential of 3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole has also been explored. Studies show that halogenated indoles possess enhanced antibacterial properties.
Findings:
Research has indicated that this compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Enterococcus faecalis | 0.025 |
3. Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against various strains of fungi.
Research Insights:
A recent study found that 3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole demonstrated moderate antifungal activity against Candida albicans, with an MIC of approximately 7.80 µg/mL .
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 7.80 |
Mechanistic Insights
The biological activities of indole derivatives, including the examined compound, are often attributed to their ability to interact with key enzymes and receptors in biological systems:
Q & A
Q. What are effective synthetic routes for 3-Bromo-1-methyl-2-(pyridin-2-yl)-1H-indole?
A common approach involves Pd-catalyzed cross-coupling reactions . For instance, a Pd(II)-mediated amidation-cyclization cascade using 3-bromo-1-ethyl-1H-indole-2-carbaldehyde and benzamide derivatives under optimized conditions (1.5 mol% Pd catalyst, 0.75 mol% ligand, 110°C, 6–24 h) yields substituted indoles . Alternatively, nickel-catalyzed C–H alkylation with unactivated alkyl halides (e.g., 1-bromo-4-chlorobutane) enables functionalization of the indole core at the C2 position . Key Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ or Ni(cod)₂ |
| Ligand | BINAP or bpy |
| Solvent | Toluene or THF |
| Temperature | 100–150°C |
| Yield Range | 70–86% |
Q. How is structural characterization performed for this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. The software resolves crystal structures even with twinned or high-resolution data .
- Spectroscopy : IR, ¹H/¹³C NMR, and elemental analysis confirm functional groups and purity. For example, IR peaks at 1653 cm⁻¹ (C=O stretch) and NMR shifts at δ 7.2–8.5 ppm (aromatic protons) are diagnostic .
Q. What safety precautions are recommended during handling?
While direct safety data for this compound is limited, analogous indoles (e.g., 2-Phenyl-1H-indole) require:
- PPE : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation.
- First Aid : Flush skin/eyes with water for 15 minutes; seek medical attention for ingestion .
Advanced Research Questions
Q. How can contradictory crystallographic data be resolved during refinement?
Discrepancies in X-ray data (e.g., twinning or weak diffraction) are addressed using SHELX tools:
Q. What mechanistic insights exist for Pd/Ni-catalyzed functionalization?
- Pd Systems : Proceed via oxidative addition of aryl halides, followed by transmetallation and reductive elimination. Ligands like BINAP enhance steric control .
- Ni Systems : Operate through a Ni(I)/Ni(III) redox cycle, evidenced by EPR spectroscopy. Radical intermediates (e.g., cyclopentylmethyl radicals) form via β-hydride elimination in alkylation reactions .
Q. How is the compound evaluated for biological activity?
- In vitro assays : Test apoptosis induction in cancer cells (e.g., A549 lung cancer) via MTT assays or flow cytometry. IC₅₀ values are determined using dose-response curves .
- PET imaging : Radiolabeled analogs (e.g., ¹¹C-methylated derivatives) target receptors like α7-nAChR in neurological studies .
Q. What strategies optimize catalytic efficiency in indole functionalization?
- Ligand screening : Bulky ligands (e.g., BINAP) improve regioselectivity in C–H activation.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in Pd-catalyzed reactions.
- Additives : Silver salts (Ag₂CO₃) scavenge halides, accelerating catalytic turnover .
Methodological Considerations
Q. How to troubleshoot low yields in Pd-catalyzed syntheses?
- Catalyst loading : Increase Pd to 2 mol% if substrates are sterically hindered.
- Temperature : Prolonged heating (>24 h) at 110°C improves conversion for electron-deficient aryl halides.
- Purification : Use flash chromatography (hexane:EtOAc + 1% Et₃N) to isolate pure products .
Q. What analytical techniques validate synthetic intermediates?
- HPLC-MS : Confirms molecular weight and purity (>95%).
- TLC monitoring : Use UV-active plates with eluents like CH₂Cl₂:MeOH (9:1).
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values within ±0.4% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
